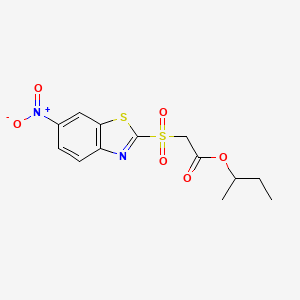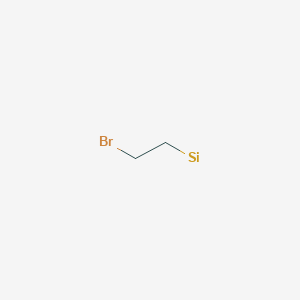![molecular formula C60H93N19O27S2 B14439271 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-70-8](/img/structure/B14439271.png)
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tallysomycin S(sub 5b) copper complex is a derivative of tallysomycin, which belongs to the bleomycin family of antitumor antibiotics. This compound is known for its potent antimicrobial and antitumor activities. The incorporation of copper into the tallysomycin structure enhances its biological activity, making it a promising candidate for various therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of tallysomycin S(sub 5b) copper complex involves the biosynthetic production of tallysomycin derivatives through precursor amine-feeding fermentation. Specific diamines are incorporated into the tallysomycin structure during fermentation, resulting in the formation of new derivatives . The copper complex is then formed by chelating the tallysomycin derivative with copper ions. The complex is typically isolated and purified using column chromatography techniques .
Industrial Production Methods: Industrial production of tallysomycin S(sub 5b) copper complex involves optimizing fermentation conditions to maximize yield. Factors such as the type of fermentation medium, temperature, pH, and the presence of specific nutrients and precursors are carefully controlled to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Tallysomycin S(sub 5b) copper complex undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of copper ions, which can facilitate redox processes .
Common Reagents and Conditions: Common reagents used in the reactions of tallysomycin S(sub 5b) copper complex include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products: The major products formed from the reactions of tallysomycin S(sub 5b) copper complex depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Tallysomycin S(sub 5b) copper complex has a wide range of scientific research applications. In chemistry, it is used as a model compound to study metal-ligand interactions and redox processes. In biology and medicine, it is investigated for its antimicrobial and antitumor properties. The compound has shown potential in treating various bacterial infections and cancers . Additionally, it is used in industrial applications for its antimicrobial properties, making it suitable for use in coatings and materials to prevent microbial growth .
Wirkmechanismus
The mechanism of action of tallysomycin S(sub 5b) copper complex involves the generation of reactive oxygen species (ROS) through Fenton-type reactions facilitated by the copper ions. These ROS can cause damage to cellular components, including DNA, proteins, and lipids, leading to cell death . The compound targets specific molecular pathways involved in oxidative stress and apoptosis, making it effective against cancer cells and pathogenic microorganisms .
Vergleich Mit ähnlichen Verbindungen
Tallysomycin S(sub 5b) copper complex is unique compared to other similar compounds due to its enhanced biological activity resulting from the incorporation of copper ions. Similar compounds include other members of the bleomycin family, such as bleomycin A and bleomycin B, which also exhibit antitumor properties . the copper complex of tallysomycin S(sub 5b) shows improved efficacy and reduced toxicity compared to its counterparts .
Similar Compounds
- Bleomycin A
- Bleomycin B
- Tallysomycin A
- Tallysomycin B
These compounds share structural similarities with tallysomycin S(sub 5b) copper complex but differ in their specific biological activities and therapeutic potentials .
Eigenschaften
CAS-Nummer |
77368-70-8 |
|---|---|
Molekularformel |
C60H93N19O27S2 |
Molekulargewicht |
1576.6 g/mol |
IUPAC-Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C60H93N19O27S2/c1-18(82)10-67-6-7-69-50(95)26-15-107-55(73-26)27-16-108-56(74-27)43(93)54(106-57-41(91)39(89)33(63)22(5)100-57)79-52(97)35(21(4)83)75-32(86)9-28(84)20(3)72-53(98)36(77-51(96)34-19(2)47(64)78-49(76-34)24(8-31(62)85)70-11-23(61)48(65)94)44(25-12-68-17-71-25)103-59-46(40(90)37(87)29(13-80)102-59)104-58-42(92)45(105-60(66)99)38(88)30(14-81)101-58/h12,15-18,20-24,28-30,33,35-46,54,57-59,67,70,80-84,87-93H,6-11,13-14,61,63H2,1-5H3,(H2,62,85)(H2,65,94)(H2,66,99)(H,68,71)(H,69,95)(H,72,98)(H,75,86)(H,77,96)(H,79,97)(H2,64,76,78) |
InChI-Schlüssel |
SGFKFRJLRAPMFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCNCC(C)O)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





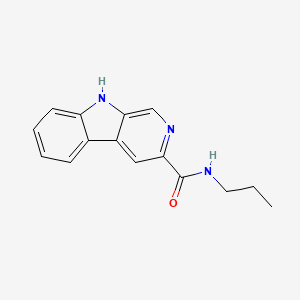
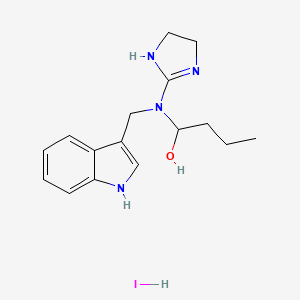
![1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt](/img/structure/B14439225.png)
![4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14439227.png)
![6,10-Dichloro-5h-benzo[a]phenothiazin-5-one](/img/structure/B14439229.png)

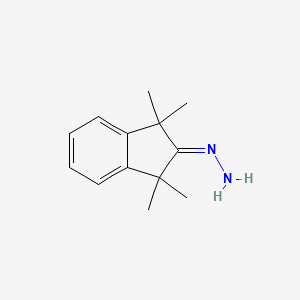
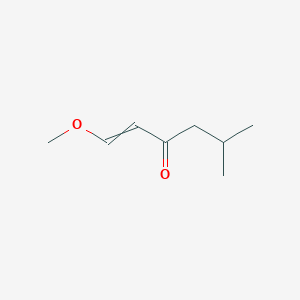
methylene]-](/img/structure/B14439254.png)
